

Cellular Targets of N-Oleoyl Valine Beyond TRPV3: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *N-Oleoyl Valine*

Cat. No.: *B10776042*

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Introduction

N-Oleoyl Valine is an endogenous N-acyl amide recognized primarily for its role as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in thermosensation and skin physiology. However, the broader N-acyl amide class of lipids is known to interact with a variety of cellular targets, suggesting that the pharmacological profile of **N-Oleoyl Valine** may extend beyond TRPV3. This technical guide provides a comprehensive overview of the known and potential cellular targets of **N-Oleoyl Valine** beyond TRPV3, summarizing the available data, proposing experimental approaches to further elucidate its activity, and outlining the potential signaling pathways involved.

Data Presentation: Quantitative Analysis of N-Oleoyl Valine Interactions

Quantitative data on the interaction of **N-Oleoyl Valine** with cellular targets other than TRPV3 is currently limited in the scientific literature. The following tables summarize the available information and highlight the need for further investigation.

Target	Interaction Type	Species	Assay Type	Quantitative Data	Reference
TRPV3	Antagonist	Not Specified	Not Specified	-	[1][2]

Table 1: Known Interaction of **N-Oleoyl Valine** with TRPV3. This table serves as a baseline, confirming the established activity of **N-Oleoyl Valine**.

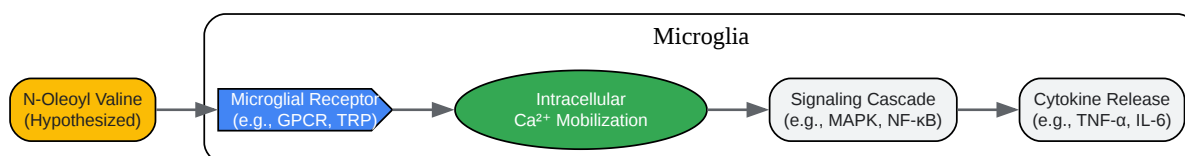
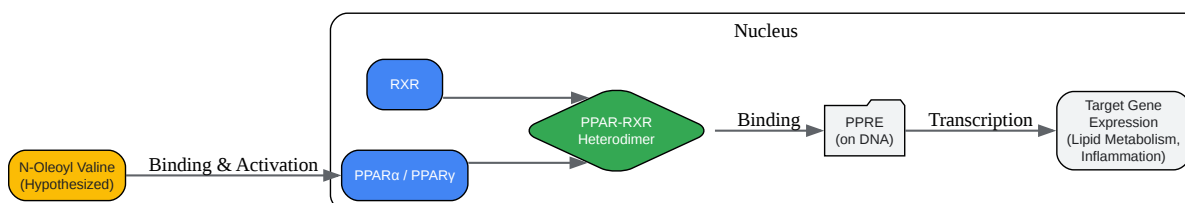
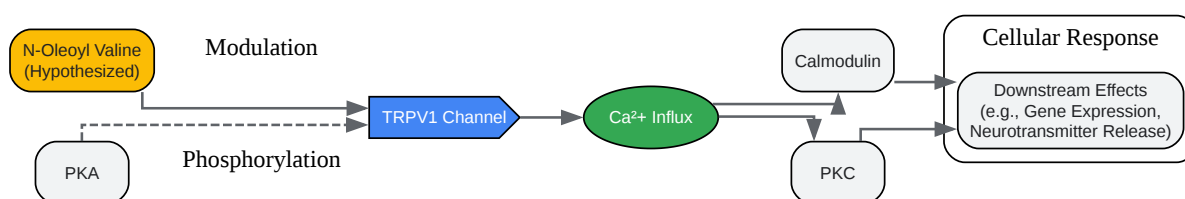
Potential Target	Rationale for Consideration	Supporting Evidence for N-Acyl Amides
TRPV1, TRPV2, TRPV4	Structural similarity to other N-acyl amides that are known to modulate these channels.	A study on a library of N-acyl amides demonstrated that various members of this class can activate or inhibit TRPV1, TRPV2, and TRPV4 channels. [1] [3] [4]
Peroxisome Proliferator-Activated Receptors (PPARs)	Other N-acyl amides, such as oleoylethanolamide (OEA), are known PPAR α agonists.	N-aryl substituted valine derivatives have been shown to possess dual PPAR γ /PPAR α agonistic activity.
G-Protein Coupled Receptors (e.g., GPR55, GPR119)	GPR55 and GPR119 are receptors for other oleoyl-containing N-acyl amides like OEA.	OEA and palmitoylethanolamide (PEA) are known ligands for GPR119 and GPR55.
Microglia	N-acyl amides have been shown to modulate microglial activity.	A screen of an N-acyl amide library revealed compounds that induce calcium mobilization in BV-2 microglial cells.
Mitochondria	N-acyl amines as a class are known to promote mitochondrial uncoupling.	The role of N-acyl amides in mitochondrial function is an active area of research.

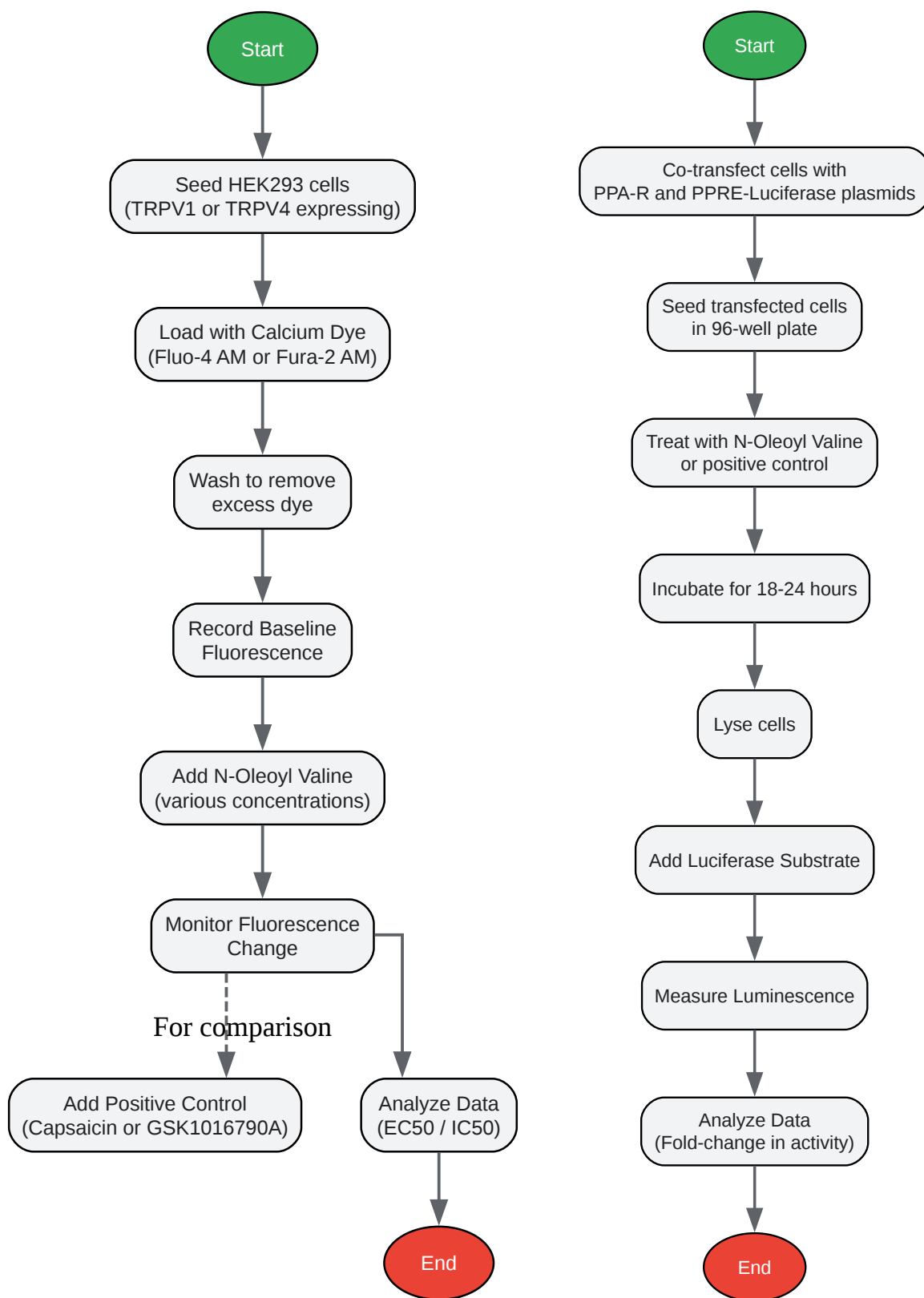
Table 2: Potential Cellular Targets of **N-Oleoyl Valine** Beyond TRPV3. This table outlines plausible targets based on the activity of structurally related compounds. Direct quantitative data for **N-Oleoyl Valine** at these targets is a key area for future research.

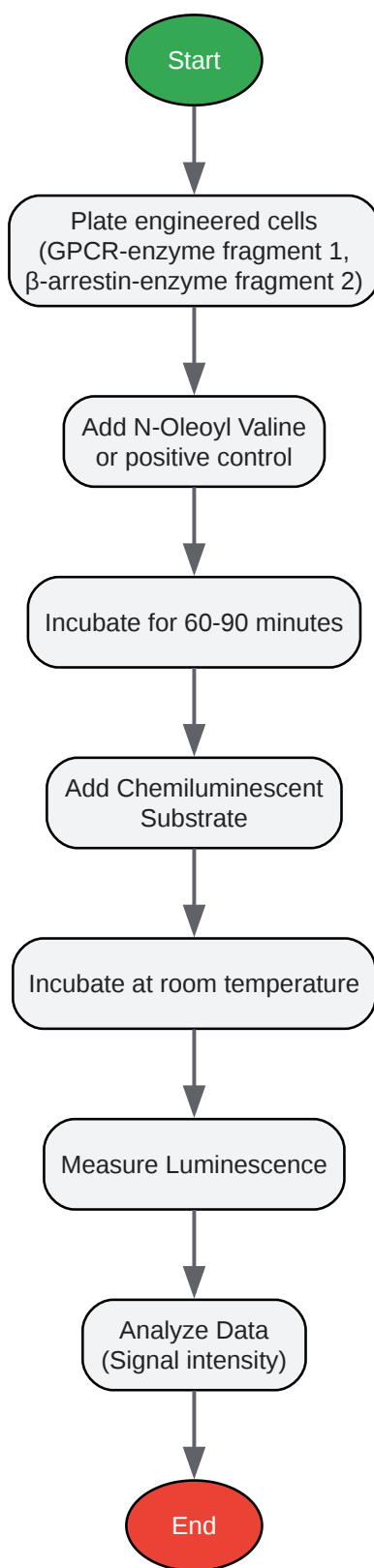
Potential Off-Target Signaling Pathways

Transient Receptor Potential (TRP) Channels

Given that the broader family of N-acyl amides interacts with multiple TRP channels, it is plausible that **N-Oleoyl Valine** may modulate other members of the vanilloid subfamily, such as TRPV1 and TRPV4. Activation of these channels typically leads to an influx of cations, primarily Ca^{2+} and Na^{+} , which can trigger a variety of downstream signaling cascades.







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References

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